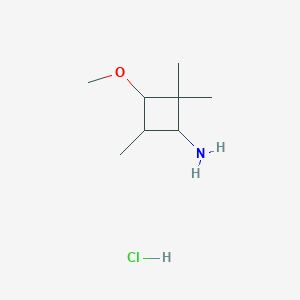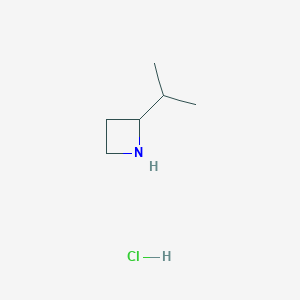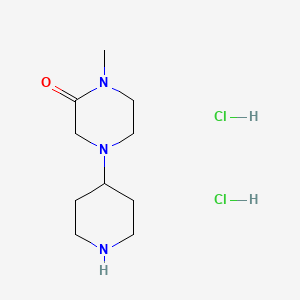
2-Chloro-5-(tetrahydrofuran-3-yloxy)pyridine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Photophysical Properties
A research study led by Doebelin et al. (2014) developed a method to synthesize pentaarylpyridine derivatives, starting from 2-chloro-3-hydroxypyridine. This process involved sequential Suzuki-Miyaura reactions and highlighted the significance of the 2-OBn pyridine protecting group. The resulting compounds exhibit notable photophysical properties like a large Stokes shift, strong solvatochromism, and high quantum yield, making them promising for designing environment-sensitive probes (Doebelin et al., 2014).
Synthesis of Pyridine Derivatives
Sausln'sh, Chekavlchus, and Duburs (1995) presented a method for synthesizing 4-pyrazolyl- and 4-pyridyl-5-oxo-1, 4, 5, 7-tetrahydrofuro[3, 4b]pyridines. This synthesis utilized 4-chloro- or 4-acetoxyacetoacetic esters in the Hantsch synthesis, emphasizing the versatility of chloro- and acetoxy-substituted pyridines in chemical synthesis (Sausln'sh, Chekavlchus, & Duburs, 1995).
Enzymatic Kinetic Resolution
Busto, Gotor‐Fernández, and Gotor (2006) reported the enzymatic kinetic resolution of 4-chloro-2-(1-hydroxyalkyl)pyridines using Pseudomonas cepacia lipase. This process is significant for preparing enantiomerically pure catalysts derived from 4-(N,N-dimethylamino)pyridine, demonstrating the utility of pyridine derivatives in catalyst synthesis (Busto, Gotor‐Fernández, & Gotor, 2006).
Ortho-Directing Group in Lithiation
Azzouz, Bischoff, Fruit, and Marsais (2006) explored the use of tetrahydropyran-2-yloxy as an ortho-directing group in the lithiation of pyridines. This study provides insights into the regioselective functionalization of pyridines, which is crucial for synthesizing various pyridine-based compounds (Azzouz, Bischoff, Fruit, & Marsais, 2006).
Carboxamide Synthesis
Tozawa, Yamane, and Mukaiyama (2005) developed an effective method for synthesizing carboxamides using tetrakis(pyridine-2-yloxy)silane. This novel reagent serves as a mild dehydrating agent in the formation of carboxamides from carboxylic acids and amines, demonstrating the application of pyridine derivatives in organic synthesis (Tozawa, Yamane, & Mukaiyama, 2005).
Eigenschaften
IUPAC Name |
2-chloro-5-(oxolan-3-yloxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c10-9-2-1-7(5-11-9)13-8-3-4-12-6-8/h1-2,5,8H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNPHMBPRYLXQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(tetrahydrofuran-3-yloxy)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(3-Methylbutyl)amino]butanoic acid hydrochloride](/img/structure/B1429991.png)
![[2-(2,2-Difluoroethoxy)pyridin-4-yl]methanamine](/img/structure/B1429992.png)


![2-methyl-N-[2-(methylamino)ethyl]propanamide hydrochloride](/img/structure/B1429995.png)
![2-[Cyclopentyl(methyl)amino]-2-methylpropanoic acid hydrochloride](/img/structure/B1429996.png)
![8-methoxy-4H,5H-naphtho[2,1-d][1,3]thiazol-2-amine](/img/structure/B1429997.png)
![1-[5-(4-Chlorophenyl)thiophen-2-yl]ethan-1-amine hydrochloride](/img/structure/B1430000.png)




![[4-(2,2-Difluoroethoxy)pyridin-2-yl]methanamine](/img/structure/B1430009.png)